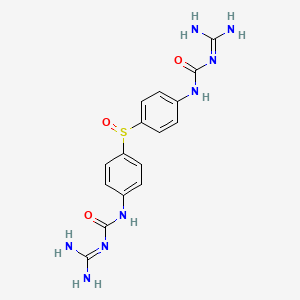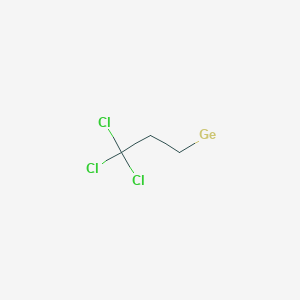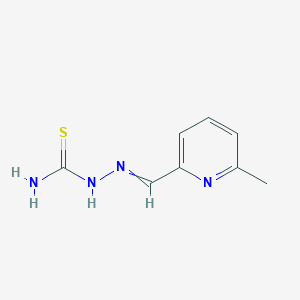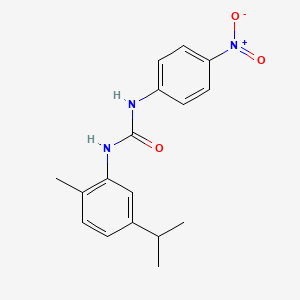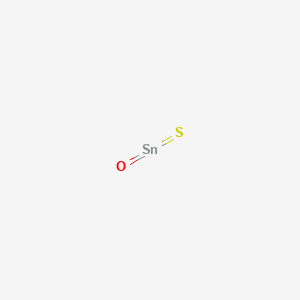
Sulfanylidenestannanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Sulfanylidenestannanone is an organotin compound characterized by the presence of a sulfur atom double-bonded to a tin atom, with an additional oxygen atom bonded to the tin
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of sulfanylidenestannanone typically involves the reaction of tin(IV) chloride with thiourea in the presence of a base. The reaction proceeds through the formation of an intermediate complex, which upon further reaction with an oxidizing agent, yields this compound. The reaction conditions often include:
Temperature: The reaction is usually carried out at room temperature.
Solvent: Common solvents include ethanol or methanol.
Catalyst: A base such as sodium hydroxide is often used to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve a continuous flow process where tin(IV) chloride and thiourea are reacted in a controlled environment. The use of automated systems ensures consistent quality and yield of the compound. The process parameters such as temperature, pressure, and reactant concentrations are optimized to maximize efficiency.
Analyse Des Réactions Chimiques
Types of Reactions
Sulfanylidenestannanone undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfonyl derivatives.
Reduction: Reduction reactions can convert this compound to its corresponding thiol derivative.
Substitution: The sulfur atom in this compound can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide or potassium permanganate are commonly used for oxidation reactions.
Reducing Agents: Sodium borohydride or lithium aluminum hydride are used for reduction reactions.
Nucleophiles: Halides or amines can be used in substitution reactions.
Major Products
Oxidation: Sulfonyl derivatives.
Reduction: Thiol derivatives.
Substitution: Various substituted organotin compounds.
Applications De Recherche Scientifique
Sulfanylidenestannanone has several applications in scientific research:
Chemistry: Used as a precursor for the synthesis of other organotin compounds.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development due to its unique structural properties.
Industry: Utilized in the production of polymers and as a catalyst in various chemical reactions.
Mécanisme D'action
The mechanism of action of sulfanylidenestannanone involves its interaction with biological molecules through the sulfur and tin atoms. The compound can form complexes with proteins and enzymes, potentially inhibiting their activity. The molecular targets and pathways involved include:
Enzyme Inhibition: this compound can inhibit enzymes by binding to their active sites.
Protein Binding: The compound can interact with proteins, altering their structure and function.
Comparaison Avec Des Composés Similaires
Similar Compounds
Sulfanylideneoxastannanone: Similar structure but with an oxygen atom instead of sulfur.
Sulfanylidenechlorostannanone: Contains a chlorine atom in place of the oxygen atom.
Uniqueness
Sulfanylidenestannanone is unique due to its specific combination of sulfur and tin atoms, which imparts distinct chemical and biological properties. Its ability to undergo various chemical reactions and form complexes with biological molecules makes it a valuable compound for research and industrial applications.
Propriétés
Numéro CAS |
12202-04-9 |
|---|---|
Formule moléculaire |
OSSn |
Poids moléculaire |
166.78 g/mol |
Nom IUPAC |
oxo(sulfanylidene)tin |
InChI |
InChI=1S/O.S.Sn |
Clé InChI |
KUYVYOGFOZGGKU-UHFFFAOYSA-N |
SMILES canonique |
O=[Sn]=S |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


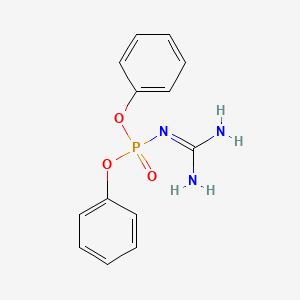
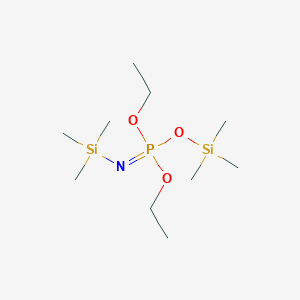
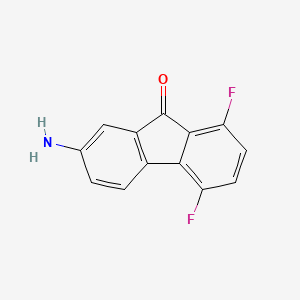
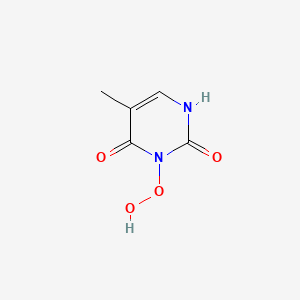
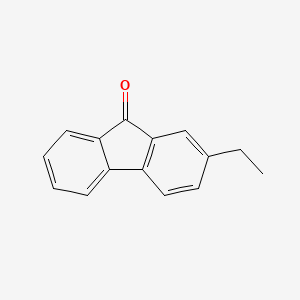
![ethyl N-[5,6-diamino-4-[(4-sulfamoylphenyl)methylamino]-2-pyridyl]carbamate](/img/structure/B14719546.png)
